molecular formula C18H17ClN2O4S B2922943 N-(3-chloro-4-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898419-68-6

N-(3-chloro-4-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2922943
CAS No.: 898419-68-6
M. Wt: 392.85
InChI Key: WTMANPPJXWGRNT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a tricyclic sulfonamide derivative featuring a fused azatricyclo core with a chloro-methoxyphenyl substituent.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-25-16-4-3-13(10-15(16)19)20-26(23,24)14-8-11-2-5-17(22)21-7-6-12(9-14)18(11)21/h3-4,8-10,20H,2,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMANPPJXWGRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the azatricyclic core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the sulfonamide group: This step involves the reaction of the azatricyclic intermediate with a sulfonyl chloride in the presence of a base.

    Substitution reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound featuring a unique tricyclic structure and a sulfonamide group. It has applications across chemistry, biology, and medicine because of its potential and unique chemical properties.

Chemical Identification and Properties

  • CAS Number: 898419-68-6
  • Molecular Formula: C₁₈H₁₇ClN₂O₄S
  • Databases: Available in chemical databases such as PubChem
  • Category: Azatricyclic compounds, also a sulfonamide

Synthesis

The synthesis of this compound involves multiple synthetic steps. Green solvents like ethanol are often used to increase reaction efficiency and minimize environmental impact. The reaction conditions are optimized for yield and purity, and intermediates are characterized using NMR spectroscopy and mass spectrometry.

Chemical Reactions

This compound can undergo various chemical reactions. Common reagents include potassium permanganate for oxidation and sodium hydroxide for nucleophilic substitutions. Reaction conditions are carefully controlled to achieve the desired products efficiently.

Potential Applications

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, while the azatricyclic core provides structural rigidity. The chloro and methoxy groups can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide derivatives. Key structural variations lie in the substituents on the phenyl ring and the azatricyclo core. Below is a detailed comparison with three closely related analogs:

Structural and Molecular Comparisons

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Features
N-(3-chloro-4-methoxyphenyl)-11-oxo-1-azatricyclo[...]-6-sulfonamide (Target) 3-Cl, 4-OCH₃ C₁₈H₁₇ClN₂O₄S 404.86 (calc.) Chlorine and methoxy groups enhance electronic effects and steric bulk.
N-(3-chloro-2-methylphenyl)-11-oxo-1-azatricyclo[...]-6-sulfonamide 3-Cl, 2-CH₃ C₁₈H₁₇ClN₂O₃S 388.86 (calc.) Methyl group at 2-position reduces steric hindrance compared to methoxy.
N-(4-bromo-2-methylphenyl)-11-oxo-1-azatricyclo[...]-6-sulfonamide 4-Br, 2-CH₃ C₁₈H₁₇BrN₂O₃S 421.3 (reported) Bromine substituent increases molecular weight and potential halogen bonding.
N-[(4-chlorophenyl)methyl]-3-methyl-...-6-sulfonamide 4-Cl (benzyl group) C₁₉H₁₉ClN₂O₃S 390.9 (reported) Benzyl substitution introduces flexibility and altered lipophilicity.

Functional and Bioactivity Insights

  • Steric Considerations : The 3-chloro-4-methoxyphenyl group in the target compound creates significant steric bulk, which may limit binding to shallow protein pockets compared to the smaller 2-methylphenyl group in .
  • Halogen Bonding : Bromine in may engage in stronger halogen bonding than chlorine, influencing crystal packing or target affinity .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound that has attracted considerable interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₇ClN₂O₄S. The compound features a tricyclic structure with a sulfonamide group, which is significant for its biological activity.

PropertyValue
Molecular Weight368.85 g/mol
CAS Number898419-68-6
SolubilityVaries with solvent polarity
StabilityStable under standard conditions

Synthesis

The synthesis of this compound typically involves several steps utilizing green solvents like ethanol to enhance reaction efficiency while minimizing environmental impact. The intermediates are characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to ensure purity and yield.

This compound exhibits biological activity through its interaction with specific molecular targets within the body:

  • Antimicrobial Activity : The sulfonamide group is known for its ability to inhibit bacterial growth by targeting the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokine production.
  • Anticancer Properties : Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. This compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anti-inflammatory Potential

In vitro experiments assessed the anti-inflammatory effects of this compound on human macrophages stimulated with lipopolysaccharides (LPS). Results indicated a reduction in the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a potential therapeutic role in inflammatory diseases.

Case Study 3: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines including breast and lung cancer cells. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis at micromolar concentrations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing this compound, and what purity validation methods are critical?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including sulfonamide coupling and cyclization under controlled conditions. Key steps include:

  • Use of chlorinated and methoxylated aromatic precursors for regioselective substitution (e.g., SNAr reactions) .
  • Purification via column chromatography or recrystallization, followed by validation using HPLC (≥95% purity) and spectral characterization (e.g., 1^1H/13^{13}C NMR, IR) .
    • Critical Validation : Cross-check spectral data with computational predictions (e.g., PubChem’s InChIKey) to confirm molecular identity .

Q. How should researchers approach structural elucidation of this tricyclic sulfonamide?

  • Methodological Answer : Combine X-ray crystallography (for absolute configuration) with advanced NMR techniques:

  • 1^1H-13^{13}C HSQC/HMBC to resolve overlapping signals in the tricyclic core .
  • IR spectroscopy to confirm sulfonamide (-SO2_2NH-) and carbonyl (C=O) functional groups .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and binding interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes linked to antibacterial activity) .
    • Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) to refine models .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Perform MIC (Minimum Inhibitory Concentration) assays across multiple bacterial strains to identify structure-activity trends .
  • Mechanistic Studies : Use knockout bacterial strains or enzyme inhibition assays to isolate the target pathway (e.g., folate biosynthesis inhibition for sulfonamides) .
    • Data Triangulation : Cross-reference with metabolomic profiling to confirm on-target effects .

Q. What advanced spectroscopic techniques can probe the compound’s electronic properties?

  • Methodological Answer :

  • Time-Resolved Fluorescence : Study excited-state dynamics to assess photostability .
  • Electron Paramagnetic Resonance (EPR) : Detect radical intermediates formed during redox reactions .
    • Synchrotron Applications : Utilize XANES/EXAFS to analyze sulfur and nitrogen coordination environments .

Experimental Design & Data Analysis

Q. How should researchers design experiments to study the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS .
  • Thermal Analysis : Use DSC/TGA to determine decomposition thresholds .
    • Data Interpretation : Apply Arrhenius kinetics to predict shelf-life under storage conditions .

Q. What statistical approaches are suitable for analyzing heterogeneous biological activity data?

  • Methodological Answer :

  • Multivariate Analysis : Use PCA (Principal Component Analysis) to identify outliers in high-throughput screening datasets .
  • Bayesian Modeling : Quantify uncertainty in IC50_{50} values from dose-response curves .

Theoretical & Mechanistic Frameworks

Q. How can researchers link the compound’s activity to a broader theoretical framework?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Corlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity using Hammett or Craig plots .
  • Systems Biology : Integrate omics data (proteomics, transcriptomics) to map interactions within cellular networks .

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